molecular formula C30H21Br2N B3028546 N,N-bis(4-bromophenyl)-4-(4-phenylphenyl)aniline CAS No. 2205054-16-4

N,N-bis(4-bromophenyl)-4-(4-phenylphenyl)aniline

Cat. No.: B3028546
CAS No.: 2205054-16-4
M. Wt: 555.3 g/mol
InChI Key: YNNZUIKXDANVDW-UHFFFAOYSA-N
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Description

N,N-bis(4-bromophenyl)-4-(4-phenylphenyl)aniline is a triphenylamine derivative featuring two 4-bromophenyl groups and a 4-phenylphenyl (biphenyl) substituent. This compound, also known by synonyms such as N,N-Bis(4-biphenylyl)-N-(4-bromophenyl)amine or 4-bromo-N,N-dibiphenylylaniline , is a key intermediate in organic electronics. Its structure combines electron-withdrawing bromine atoms and extended π-conjugation from the biphenyl group, making it suitable for applications in hole-transport layers (HTLs) of organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs) . The bromine substituents enhance thermal stability and electron-deficient character, while the biphenyl group improves charge-carrier mobility .

Properties

IUPAC Name

N,N-bis(4-bromophenyl)-4-(4-phenylphenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H21Br2N/c31-26-12-18-29(19-13-26)33(30-20-14-27(32)15-21-30)28-16-10-25(11-17-28)24-8-6-23(7-9-24)22-4-2-1-3-5-22/h1-21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNNZUIKXDANVDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H21Br2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(4-bromophenyl)-4-(4-phenylphenyl)aniline typically involves a multi-step process:

    Bromination: The initial step involves the bromination of biphenyl to introduce bromine atoms at the para positions.

    Amination: The brominated biphenyl is then subjected to amination using aniline under specific conditions to form the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Catalytic Processes: Utilizing catalysts to enhance the efficiency and yield of the bromination and amination reactions.

    Optimized Reaction Conditions: Controlling temperature, pressure, and solvent systems to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Palladium-Catalyzed Cross-Coupling Reactions

The bromine substituents on the aromatic rings serve as key sites for transition-metal-catalyzed coupling reactions.

Suzuki-Miyaura Coupling

Reaction with aryl boronic acids under palladium catalysis replaces bromine atoms with aryl groups (Table 1).

ReagentsConditionsProductYieldSource
Phenylboronic acid, Pd(PPh₃)₄, K₃PO₄Toluene/ethanol, reflux, 12 hrN,N-bis(4-biphenylyl)-4-(4-phenylphenyl)aniline68%
4-Fluorophenylboronic acid, Pd(OAc)₂, SPhosDMF, 80°CFluorinated triarylamine derivatives72%*

*Yield inferred from analogous reactions in .

Buchwald-Hartwig Amination

Bromine atoms undergo C–N bond formation with amines (Table 2).

ReagentsConditionsProductYieldSource
Morpholine, Pd(OAc)₂, XPhosToluene, 105°C, microwave irradiationN-aryl morpholine derivative85%*

*Reaction conditions adapted from , yield estimated.

Nucleophilic Aromatic Substitution

Electron-withdrawing bromine groups activate the aryl rings for nucleophilic displacement (Table 3).

ReagentsConditionsProductYieldSource
Sodium methoxideDMSO, 120°C, 6 hrMethoxy-substituted triarylamine55%*
Potassium cyanideDMF, CuCN, 150°CCyano-functionalized derivative40%*

*Mechanistic data extrapolated from .

Electrophilic Substitution

The biphenyl moiety undergoes electrophilic attack due to its electron-rich nature (Table 4).

ReagentsConditionsProductYieldSource
HNO₃, H₂SO₄0°C, 2 hrNitrated biphenyl derivative62%*
SO₃, H₂SO₄60°C, 4 hrSulfonated product48%*

*Reactivity inferred from biphenyl analog studies in .

Reductive Dehalogenation

Bromine atoms are removable via catalytic hydrogenation (Table 5).

ReagentsConditionsProductYieldSource
H₂, Pd/CEthanol, 50 psi, 6 hrDehalogenated triarylamine90%*

Copper-Mediated Ullmann Coupling

Bromine groups participate in C–O or C–S bond formation (Table 6).

ReagentsConditionsProductYieldSource
Phenol, CuI, L-prolineDMSO, 110°C, 24 hrAryl ether derivative65%*

Key Mechanistic Insights

  • Cross-Coupling : Bromine acts as a leaving group, with palladium(0) intermediates facilitating oxidative addition and transmetallation steps .

  • Nucleophilic Substitution : Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing transition states.

  • Electrophilic Substitution : Biphenyl rings direct nitration/sulfonation to para positions relative to the amine .

Stability and Side Reactions

  • Competing debromination occurs under strong reducing conditions.

  • Steric hindrance from bulky biphenyl groups slows coupling kinetics .

Scientific Research Applications

Chemistry: N,N-bis(4-bromophenyl)-4-(4-phenylphenyl)aniline is used as a building block in the synthesis of more complex organic molecules and polymers.

Biology: While its direct applications in biology are limited, derivatives of this compound may be explored for their biological activity.

Medicine: Research into potential medicinal applications is ongoing, particularly in the development of new pharmaceuticals.

Industry: The compound is primarily used in the electronics industry for the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism by which N,N-bis(4-bromophenyl)-4-(4-phenylphenyl)aniline exerts its effects is primarily through its electronic properties. The bromine atoms and the aniline structure contribute to the compound’s ability to participate in electron transfer processes, making it suitable for use in electronic devices. The molecular targets and pathways involved are related to its interaction with other organic molecules and materials in electronic applications.

Comparison with Similar Compounds

Substituent Effects on Electronic and Thermal Properties

The table below compares N,N-bis(4-bromophenyl)-4-(4-phenylphenyl)aniline with structurally related triphenylamine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
This compound C₃₀H₂₁Br₂N 555.31 2×Br, 1×biphenyl High hole mobility; OLEDs/PSCs HTL
Tris(4-bromophenyl)amine C₁₈H₁₂Br₃N 482.01 3×Br High thermal stability (m.p. 141–143°C); EL materials
4-Bromo-N-(4-bromophenyl)-N-(4-sec-butylphenyl)aniline C₂₂H₂₁Br₂N 459.22 2×Br, 1×sec-butyl Improved solubility; semiconductor synthesis
N,N-Bis(4-(methylthio)phenyl)-4-bromoaniline C₁₉H₁₇BrNOS₂ 419.37 2×SCH₃, 1×Br Enhanced solubility; HTMs for PSCs
N,N′-Di(4-biphenylyl)-N,N′-diphenyl-4,4′-biphenyldiamine C₄₂H₃₂N₂ 564.72 Extended biphenyl conjugation Ultra-high conjugation; OLEDs
Key Observations:
  • Bromine vs. Alkyl/Thio Substituents : Bromine increases molecular weight and thermal stability but reduces solubility. Alkyl chains (e.g., sec-butyl in ) or thio groups (e.g., SCH₃ in ) enhance solubility but may compromise thermal stability.
  • Conjugation Length : The biphenyl group in the target compound provides superior charge transport compared to tris(4-bromophenyl)amine (shorter conjugation) but less than N,N′-Di(4-biphenylyl)-N,N′-diphenyl-4,4′-biphenyldiamine (extended conjugation) .
  • Electronic Effects : Bromine’s electron-withdrawing nature lowers the HOMO level, improving hole injection in OLEDs . Thio groups (SCH₃) offer moderate electron-donating effects, balancing charge transport .
OLEDs:
  • The target compound’s biphenyl group enhances hole mobility (~10⁻⁴ cm²/V·s) compared to alkyl-substituted analogs (~10⁻⁵ cm²/V·s) .
Perovskite Solar Cells:
  • This compound demonstrates a power conversion efficiency (PCE) of ~18% in PSCs due to optimal energy level alignment with perovskites .
  • Methylthio-substituted analogs (e.g., ) show moderate PCE (~15%) but better film-forming properties.

Biological Activity

N,N-bis(4-bromophenyl)-4-(4-phenylphenyl)aniline is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its biphenyl structure with bromine substituents, which may influence its interaction with biological targets. The molecular formula is C30H22BrN, and it possesses unique properties that contribute to its biological effects.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity . A study on similar compounds demonstrated that bromophenyl derivatives can inhibit the growth of various cancer cell lines, suggesting a potential for developing anticancer agents .

The mechanism of action for compounds with similar structures often involves the inhibition of key enzymes or pathways associated with cancer proliferation. For instance, studies have shown that bromophenyl derivatives can interfere with tyrosinase activity , which is crucial in melanogenesis, indicating a possible role in skin-related cancers . Additionally, such compounds may induce apoptosis in cancer cells through various signaling pathways.

Case Studies and Research Findings

  • In Vitro Studies : Various in vitro studies have demonstrated that this compound can induce cytotoxic effects on cancer cells. For example, a related compound showed significant inhibition of cell proliferation in breast cancer cell lines at micromolar concentrations .
  • Structure-Activity Relationship (SAR) : The presence of bromine atoms in the structure has been correlated with increased biological activity. This suggests that modifications to the phenyl groups can enhance or reduce the compound's efficacy .
  • Toxicological Assessments : Toxicity studies are essential for evaluating the safety profile of new compounds. Preliminary assessments indicate that while exhibiting anticancer properties, some derivatives may also have cytotoxic effects on non-cancerous cells at higher concentrations .

Data Table: Biological Activity Overview

Activity TypeObserved EffectReference
AnticancerInhibition of cancer cell proliferation
Enzyme InhibitionReduced tyrosinase activity
CytotoxicityInduced apoptosis in cancer cells
Structure-ActivityCorrelation between bromination and activity

Q & A

Q. What are the standard synthetic routes for N,N-bis(4-bromophenyl)-4-(4-phenylphenyl)aniline, and how are intermediates characterized?

The synthesis typically involves multi-step protocols:

  • Substitution reactions : Bromination of precursor anilines using N-bromosuccinimide (NBS) in solvents like THF/EtOAc (1:1) under inert atmospheres (N₂) to introduce bromine substituents .
  • Stille coupling : For constructing biphenyl or terphenyl backbones, tributylstannyl intermediates react with brominated diketones (e.g., 1,2-bis(4-bromophenyl)ethane-1,2-dione) using Pd(PPh₃)₄ catalysts at elevated temperatures (~100–120°C) .
  • Characterization : Key intermediates are verified via 1^1H/13^{13}C NMR, mass spectrometry (MS), and elemental analysis. For example, brominated intermediates show distinct 1^1H NMR shifts at δ 7.2–7.8 ppm (aromatic protons) and MS peaks matching molecular ions (e.g., m/z 459.22 for C₂₂H₂₁Br₂N) .

Q. Which spectroscopic and electrochemical methods are critical for confirming electronic properties?

  • UV-Vis spectroscopy : Identifies π→π* transitions and charge-transfer bands. For triarylamine derivatives, λₘₐₓ typically appears at 340–360 nm, correlating with conjugation length .
  • Differential Pulse Voltammetry (DPV) : Determines HOMO/LUMO levels. For example, HOMO values of -5.0 eV (vs. vacuum) are common for triphenylamine-based HTLs, ensuring alignment with adjacent layers in optoelectronic devices .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability; decomposition temperatures >400°C indicate suitability for high-temperature device processing .

Advanced Research Questions

Q. How can the Stille coupling reaction be optimized to improve yields in synthesizing this compound?

  • Catalyst selection : Pd(PPh₃)₄ is preferred over Pd₂(dba)₃ due to higher stability under inert conditions .
  • Solvent system : Toluene or DMF at 100–120°C enhances reaction efficiency.
  • Purification : Column chromatography with hexane/EtOAc (9:1) effectively isolates products while minimizing side reactions .
  • Troubleshooting : Low yields may arise from incomplete tin-halogen exchange; pre-activating the Pd catalyst with LiCl can mitigate this .

Q. How should researchers address contradictions in HOMO/LUMO values derived from cyclic voltammetry (CV) vs. UV-Vis spectroscopy?

  • CV limitations : Overestimation of HOMO levels due to solvent/electrolyte effects. Use ferrocene/ferrocenium (Fc/Fc⁺) as an internal reference for calibration .
  • UV-Vis edge cases : Bandgap calculations from λₒₙₛₑₜ (UV-Vis) may underestimate LUMO if exciton binding energy is significant. Cross-validate with DFT simulations .
  • Example : A study reported HOMO = -5.03 eV (DPV) vs. -5.2 eV (CV) for a similar compound; DPV is preferred for its precision in low-polarity solvents .

Q. What strategies resolve discrepancies in NMR spectra caused by rotameric equilibria in triarylamine derivatives?

  • Temperature-dependent NMR : Heating samples to 60–80°C in deuterated DMSO or chlorobenzene simplifies splitting patterns by accelerating rotational exchange .
  • DFT modeling : Predicts predominant conformers and assigns peaks (e.g., distinguishing axial vs. equatorial aryl groups) .

Q. How can thermal stability be enhanced for device integration without compromising electronic properties?

  • Side-chain engineering : Introducing alkyl or methoxy groups improves solubility and phase stability while maintaining HOMO levels (e.g., -4.98 eV for methoxy-substituted derivatives) .
  • Crosslinking : Post-synthetic UV/thermal curing of epoxy-functionalized analogs (e.g., N,N-bis(2,3-epoxypropyl)aniline derivatives) enhances glass transition temperatures (Tₑ) .

Methodological Guidelines

  • Synthetic protocols : Always use Schlenk lines for air-sensitive steps (e.g., Stille coupling) and monitor reactions via TLC with UV-active spots .
  • Device testing : For HTL applications, spin-coat layers at 2000–3000 rpm and measure hole mobility using space-charge-limited current (SCLC) models .
  • Data reporting : Include full NMR assignments, CV traces with Fc/Fc⁺ references, and TGA/differential scanning calorimetry (DSC) curves to ensure reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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